6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide
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Overview
Description
Purines and pyrimidines are two types of aromatic heterocyclic organic compounds which are key components of nucleic acids. Purines include adenine and guanine, while pyrimidines include cytosine, thymine, and uracil .
Molecular Structure Analysis
The molecular structure of purines and pyrimidines is well-studied. Purines consist of a pyrimidine ring fused to an imidazole ring, while pyrimidines consist of a single six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Purines and pyrimidines can undergo a variety of chemical reactions, including deamination, methylation, and phosphorylation . Again, specific reactions for “6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide” are not available in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Purines and pyrimidines, being aromatic heterocycles, generally exhibit planarity, aromatic stability, and the ability to participate in hydrogen bonding .Scientific Research Applications
Chemical Evolution and Prebiotic Chemistry
Studies have demonstrated that simple compounds like HCN, which contain both carbon and nitrogen, are probable precursors for biomonomers. Research has shown that dilute solutions of HCN can condense into oligomers, which upon hydrolysis yield important pyrimidine and purine compounds, including substances structurally related to "6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide". These findings suggest that nitrogen-containing biomolecules, crucial for life, could have originated from such simple precursors on primitive Earth. This insight into prebiotic chemistry provides a plausible pathway for the formation of RNA and DNA nucleobases, supporting theories on the chemical evolution of life (Ferris, Joshi, & Lawless, 1977; Ferris, Joshi, Edelson, & Lawless, 1978).
Enzyme Inhibition and Pharmaceutical Applications
The synthesis and study of compounds structurally similar to "6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide" have been explored for their potential as enzyme inhibitors, particularly targeting adenosine deaminase. These studies are crucial for developing therapeutic agents for diseases where modulation of adenosine levels plays a critical role. The research into cis- and trans-derivatives of similar purinyl compounds has yielded significant insights into their inhibitory effects on adenosine deaminase, suggesting potential applications in drug development for conditions such as inflammation and cancer (Schaeffer, Godse, & Liu, 1964; Schaeffer & Odin, 1965).
Nucleotide Synthesis and Tautomerism
Research into the tautomerism of purines and pyrimidines, including compounds akin to "6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide", has revealed important implications for nucleic acid chemistry. Tautomerism affects the hydrogen-bonding pattern of nucleobases, influencing the structure and function of nucleic acids. Studies have provided new insights into the stability and reactivity of these tautomers, contributing to our understanding of genetic mutations and the design of nucleotide analogs for therapeutic applications (Shugar & Kierdaszuk, 1985).
Antitumor Activity
Synthetic efforts to develop new compounds based on the pyrimidine and purine frameworks have led to the discovery of molecules with significant antitumor activities. By targeting key enzymes involved in nucleotide biosynthesis, these compounds offer promising avenues for cancer treatment. Research into 6-substituted pyrrolo[2,3-d]pyrimidines, structurally related to "6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide", has highlighted their potential as nonclassical antifolates, inhibiting both thymidylate and purine nucleotide biosynthesis pathways, and providing a basis for the development of multitargeted anticancer therapies (Liu et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-oxo-N-(7H-purin-6-yl)-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N7O2/c18-6-1-5(11-2-12-6)10(19)17-9-7-8(14-3-13-7)15-4-16-9/h1-4H,(H,11,12,18)(H2,13,14,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYKUXPYNZYULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C(=O)NC2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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